molecular formula C7H5Cl2I B1374645 Benzene, 4-chloro-1-(chloromethyl)-2-iodo- CAS No. 882689-32-9

Benzene, 4-chloro-1-(chloromethyl)-2-iodo-

Cat. No. B1374645
M. Wt: 286.92 g/mol
InChI Key: LMTOEUJWIMYGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” is a complex organic compound. It’s a derivative of benzene, which is one of the fundamental structures in organic chemistry . The compound has a molecular weight of 161.029 .


Molecular Structure Analysis

The molecular structure of “Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” would consist of a benzene ring with chloromethyl and iodo substituents at the 4 and 2 positions, respectively . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” would be influenced by its molecular structure. For example, its boiling point, melting point, and solubility would depend on the nature of the chloromethyl and iodo substituents .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, closely related to Benzene, 4-chloro-1-(chloromethyl)-2-iodo-, are pivotal in supramolecular chemistry for their self-assembly into one-dimensional, nanometer-sized rod-like structures. These structures are stabilized by threefold hydrogen bonding, showcasing the compound's versatile role in nanotechnology, polymer processing, and biomedical applications. This versatility is attributed to its adaptable nature, promising a bright future for commercial applications (Cantekin, T. D. de Greef, & A. Palmans, 2012).

Environmental Remediation Strategies

The environmental persistence and toxicity of chlorobenzenes, related to Benzene, 4-chloro-1-(chloromethyl)-2-iodo-, necessitate effective remediation strategies. Research indicates that these compounds, due to their widespread environmental presence and potential bioaccumulation, are significant pollutants. Strategies for their remediation include enhanced fate processes like dechlorination under anaerobic conditions, leading to the formation of less chlorinated, more degradable compounds. These findings underline the importance of developing comprehensive techniques that combine dechlorination and biodegradation for effective soil remediation (Brahushi, F. Kengara, Y. Song, X. Jiang, J. Munch, & F. Wang, 2017).

Health Impact Studies

Studies have linked Benzene exposure to various health issues, particularly leukemia, by causing chromosomal aberrations. Although most research focuses on broader benzene exposure, the insights are relevant to understanding the potential risks associated with Benzene, 4-chloro-1-(chloromethyl)-2-iodo-. Chromosomal aberrations in peripheral blood lymphocytes correlated with cancer risk highlight the importance of monitoring and mitigating exposure to such compounds (Zhang, Eastmond, & Smith, 2002).

Biodegradation of Aromatic Hydrocarbons

Research on the biodegradation of polycyclic aromatic hydrocarbons (PAHs), which are structurally related to Benzene, 4-chloro-1-(chloromethyl)-2-iodo-, provides insights into environmental detoxification processes. These studies emphasize microbial degradation as a primary pathway for mitigating the environmental impact of such compounds, offering strategies for enhancing bioremediation efforts (Haritash & Kaushik, 2009).

Safety And Hazards

As with any chemical compound, “Benzene, 4-chloro-1-(chloromethyl)-2-iodo-” could potentially pose safety hazards. For example, it could be harmful if ingested, inhaled, or if it comes into contact with the skin . Therefore, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

4-chloro-1-(chloromethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTOEUJWIMYGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-chloro-1-(chloromethyl)-2-iodo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 4-chloro-1-(chloromethyl)-2-iodo-
Reactant of Route 2
Reactant of Route 2
Benzene, 4-chloro-1-(chloromethyl)-2-iodo-
Reactant of Route 3
Reactant of Route 3
Benzene, 4-chloro-1-(chloromethyl)-2-iodo-
Reactant of Route 4
Reactant of Route 4
Benzene, 4-chloro-1-(chloromethyl)-2-iodo-
Reactant of Route 5
Reactant of Route 5
Benzene, 4-chloro-1-(chloromethyl)-2-iodo-
Reactant of Route 6
Benzene, 4-chloro-1-(chloromethyl)-2-iodo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.